molecular formula C10H11FO3 B11722389 3-((2-Fluorobenzyl)oxy)propanoic acid

3-((2-Fluorobenzyl)oxy)propanoic acid

Cat. No.: B11722389
M. Wt: 198.19 g/mol
InChI Key: QWYXMVXAKGMPOI-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)propanoic acid: is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound features a propanoic acid moiety linked to a 2-fluorobenzyl group via an ether linkage. It is a solid at room temperature and is often used in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluorobenzyl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-((2-Hydroxyethoxy)propanoic acid: Similar structure but with a hydroxyethoxy group instead of a fluorobenzyl group.

    3-((2-Chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of a fluorobenzyl group.

    3-((2-Cyanophenyl)propanoic acid: Features a cyanophenyl group instead of a fluorobenzyl group.

Uniqueness

3-((2-Fluorobenzyl)oxy)propanoic acid is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

3-((2-Fluorobenzyl)oxy)propanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11FNO3
  • Molecular Weight : 201.20 g/mol
  • IUPAC Name : this compound

The presence of the 2-fluorobenzyl group is significant as it may enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory and metabolic pathways.
  • Enzyme Modulation : It has been suggested that this compound could inhibit or activate enzymes related to key biological processes such as inflammation and oxidative stress.
  • Pathway Regulation : The modulation of signaling pathways associated with cell proliferation and apoptosis is another potential mechanism through which this compound exerts its effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : It may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties.

In Vitro Studies

A study investigated the effects of this compound on cell lines exposed to inflammatory stimuli. The results demonstrated a significant reduction in markers of inflammation, such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
102530
505055
1007080

Case Studies

In a recent case study, the compound was evaluated for its neuroprotective effects in a model of neurodegeneration. The administration of this compound resulted in improved neuronal survival and reduced markers of apoptosis compared to control groups.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYXMVXAKGMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.